MTIC-d3 is classified under stable isotopes and is synthesized through the deuteration of MTIC. It is commonly sourced from chemical suppliers specializing in isotopically labeled compounds, such as BenchChem and MedChemExpress. The molecular formula for MTIC-d3 is , with a molecular weight of 171.18 g/mol .
The synthesis of MTIC-d3 involves a straightforward process of deuteration, where hydrogen atoms in the original MTIC compound are replaced with deuterium atoms. This can be achieved through various methods, including:
The general synthetic route can be summarized as follows:
The molecular structure of MTIC-d3 features a 3-methyl group attached to an imidazole ring, which contains a carboxamide functional group. The presence of deuterium alters the vibrational frequencies observed in spectroscopic analyses, making it easier to trace during experiments.
This structural information is crucial for understanding its reactivity and interactions in biological systems .
MTIC-d3 participates in several chemical reactions, similar to its non-labeled counterpart. Key reactions include:
The specific products formed depend on the reaction conditions and reagents used .
MTIC-d3 mimics the action of MTIC by alkylating DNA, particularly targeting guanine residues at the N-7 or O-6 positions. This alkylation leads to DNA damage, which can trigger apoptosis in cancer cells. The mechanism underscores its utility in pharmacokinetic studies, as it allows researchers to observe how modifications affect drug behavior within biological systems .
MTIC-d3 has diverse applications in scientific research:
These applications highlight the significance of MTIC-d3 in advancing scientific knowledge and drug development processes .
The molecular structure of MTIC-d3 features three deuterium atoms replacing protium in the methyl group (–CD₃) attached to the triazene chain (–N=N–N–CD₃). This modification yields a molecular weight of 171.18 g/mol, compared to 168.15 g/mol for unlabeled MTIC [1] [7]. The deuterium atoms induce minimal steric alterations due to nearly identical covalent radii (C–H: 1.09 Å; C–D: 1.10 Å) but create a 3 Da mass shift detectable via mass spectrometry. Key structural characteristics include:
Table 1: Molecular Properties of MTIC vs. MTIC-d3
Property | MTIC | MTIC-d3 |
---|---|---|
Molecular Formula | C₅H₈N₆O | C₅H₅D₃N₆O |
Molecular Weight | 168.15 g/mol | 171.18 g/mol |
Deuterium Position | –CH₃ | –CD₃ |
Key Fragmentation (MS) | m/z 124 [M–CH₃]⁺ | m/z 127 [M–CD₃]⁺ |
The isotopic purity typically exceeds 99%, minimizing interference from unlabeled species in quantitative assays. Reverse-phase HPLC analyses confirm co-elution of MTIC-d3 with MTIC, validating identical chromatographic behavior essential for comparative studies [3] [6].
Temozolomide undergoes spontaneous hydrolysis in physiological conditions to yield MTIC, the effector molecule responsible for DNA alkylation at guanine’s O⁶ and N⁷ positions. MTIC-d3 serves as a metabolic tracer that enables:
The deuterium label remains stable under physiological pH and temperature, with <0.1% deuterium–protium exchange observed over 24 hours in plasma [6].
MTIC-d3 enables high-resolution mass spectrometry imaging (MSI) to map temozolomide activation sites in vivo. Key applications include:
Table 2: Research Applications of MTIC-d3 in Oncology
Application | Methodology | Key Insight |
---|---|---|
Metabolic Clearance Assays | LC-MS/MS with isotopic dilution | Hepatic clearance exceeds renal elimination |
Blood-Brain Barrier Transport | In situ brain perfusion + MSI | 23% lower BBB permeability vs. temozolomide |
Tumor Microenvironment Metabolism | MALDI-TOF on tissue sections | Intratumoral MTIC concentration gradients |
The triazene group in MTIC-d3 alkylates nucleophilic residues (cysteine, histidine), enabling isotope-coded affinity tagging (ICAT) for proteome-wide analysis of drug-protein interactions:
These techniques reveal MTIC’s preferential binding to DNA repair proteins (MGMT, PARP1) and histones, explaining its radiosensitization effects [6] [7].
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